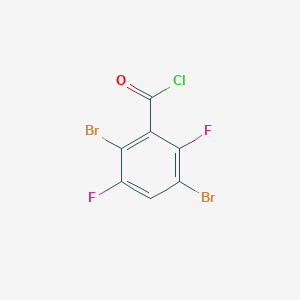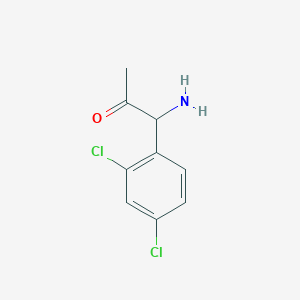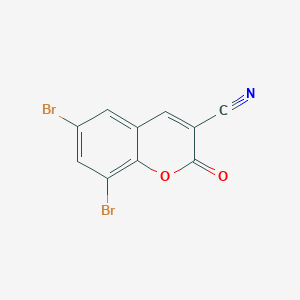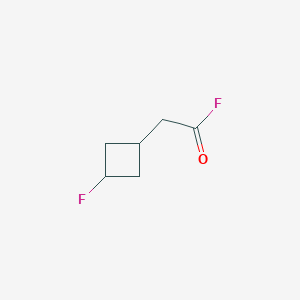
2-(3-Fluorocyclobutyl)acetyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorocyclobutyl)acetyl fluoride is an organic compound with the molecular formula C6H8F2O. This compound is characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an acetyl fluoride group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorocyclobutyl)acetyl fluoride can be achieved through several methods. One common approach involves the fluorination of cyclobutyl derivatives. For instance, the electrochemical fluorination process can be employed, where a cyclobutyl precursor is subjected to electrochemical conditions in the presence of a fluorine source . This method allows for selective fluorination under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes. These processes typically utilize anhydrous hydrogen fluoride (AHF) as the fluorine source and nickel electrodes to achieve high yields of the desired product . The scalability and efficiency of this method make it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorocyclobutyl)acetyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The acetyl fluoride group can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorine atom under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutyl derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids are the major products.
Reduction Reactions: Alcohols are the primary products.
Aplicaciones Científicas De Investigación
2-(3-Fluorocyclobutyl)acetyl fluoride has several applications in scientific research:
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorocyclobutyl)acetyl fluoride involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chlorocyclobutyl)acetyl chloride
- 2-(3-Bromocyclobutyl)acetyl bromide
- 2-(3-Iodocyclobutyl)acetyl iodide
Uniqueness
Compared to its halogenated analogs, 2-(3-Fluorocyclobutyl)acetyl fluoride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C6H8F2O |
|---|---|
Peso molecular |
134.12 g/mol |
Nombre IUPAC |
2-(3-fluorocyclobutyl)acetyl fluoride |
InChI |
InChI=1S/C6H8F2O/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2 |
Clave InChI |
IIZGMQXJLMAFRH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1F)CC(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


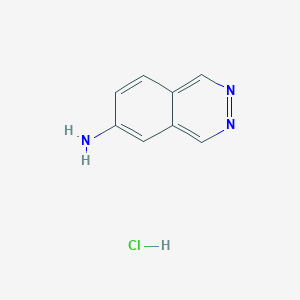

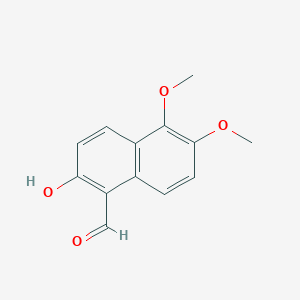
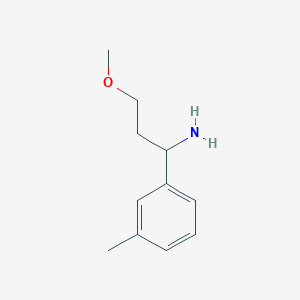
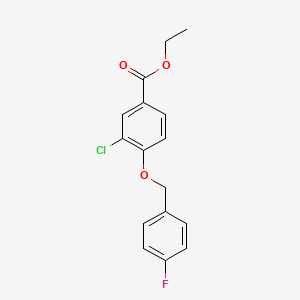


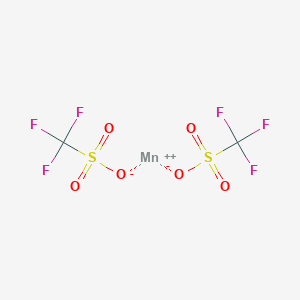

![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)

